2,6-Dimethyloct-6-en-2-yl acetate is an organic compound classified as an ester. It is characterized by its molecular formula and has a molecular weight of approximately 198.306 g/mol. The compound is notable for its presence in various natural products and has applications in the fragrance and flavor industries. Its structure features a long carbon chain with double bonds, contributing to its reactivity and unique properties.
This compound can be sourced from natural essential oils, particularly those derived from certain plant species. It belongs to the class of compounds known as terpenes, which are significant in both ecological functions and industrial applications. The compound's classification as an ester arises from its formation through the reaction between a carboxylic acid and an alcohol.
The synthesis of 2,6-dimethyloct-6-en-2-yl acetate can be achieved through several methods:
The synthesis typically involves monitoring the reaction progress using thin-layer chromatography (TLC) to determine when the starting materials have been fully converted into the desired ester product. Post-reaction, purification techniques such as distillation or chromatography are used to isolate the product.
The molecular structure of 2,6-dimethyloct-6-en-2-yl acetate features a branched carbon chain with a double bond located at the sixth position and an acetate group at the second position. The InChI Key for this compound is BEARMGATPGLSKG-UHFFFAOYSA-N, which provides a unique identifier for chemical databases.
2,6-Dimethyloct-6-en-2-yl acetate participates in several chemical reactions:
The conditions for these reactions vary significantly based on desired outcomes; for example, hydrolysis may require acidic catalysts or elevated temperatures.
The mechanism of action for 2,6-dimethyloct-6-en-2-y acetate primarily involves its role as a flavoring agent or fragrance component. Its pleasant aroma contributes to its use in perfumery and food industries. The compound interacts with olfactory receptors in humans, eliciting sensory responses that are perceived as sweet or fruity.
In sensory studies, compounds like 2,6-dimethyloct-6-en-2-y acetate have been shown to activate specific olfactory receptors more effectively than others due to their structural characteristics.
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